molecular formula C14H20ClFN2O B14039484 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane

4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B14039484
M. Wt: 286.77 g/mol
InChI Key: KOXSLMMLFGEOAL-UHFFFAOYSA-N
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Description

4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[55]undecane is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and an oxa-diazaspiro undecane core

Preparation Methods

The synthesis of 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane typically involves multi-step organic synthesis. One common method includes the reaction of a fluorophenyl derivative with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane can be compared with other spirocyclic compounds, such as:

Properties

Molecular Formula

C14H20ClFN2O

Molecular Weight

286.77 g/mol

IUPAC Name

4-(2-fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C14H19FN2O.ClH/c15-12-3-1-2-4-13(12)17-9-14(10-18-11-17)5-7-16-8-6-14;/h1-4,16H,5-11H2;1H

InChI Key

KOXSLMMLFGEOAL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CN(COC2)C3=CC=CC=C3F.Cl

Origin of Product

United States

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